3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide
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Overview
Description
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.19540532 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A detailed study by Chinthal et al. (2021) on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed the formation of one-, two-, and three-dimensional hydrogen-bonded assemblies, highlighting the compound's versatility in forming diverse supramolecular structures due to variations in Z′ values, which indicate the number of formula units in the unit cell. This research provides insight into the structural versatility and potential for forming complex assemblies, which could be important for the development of new materials or pharmaceuticals (Chinthal et al., 2021).
Antimicrobial and Biological Activities
- Research on new pyridine derivatives, including those related to the chemical structure , has demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents, where modifications to the chemical structure could enhance efficacy or selectivity (Patel, Agravat, & Shaikh, 2011).
Potential Therapeutic Applications
- The discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure research by Möller et al. (2017) demonstrated the feasibility of designing G protein-biased partial agonists for the dopamine D2 receptor, showcasing the chemical's potential in the development of novel therapeutics for psychiatric disorders. This study highlights the compound's relevance in neuropharmacology and its potential contribution to the development of new treatments with reduced side effects (Möller et al., 2017).
Supramolecular Assemblies and Chemical Properties
- The study by Faizi et al. (2016) on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provides fundamental insights into the compound's crystallography and supramolecular assembly. This research is crucial for understanding the molecular interactions and properties that could influence its applications in material science or drug design (Faizi, Ahmad, & Golenya, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(2-methoxybenzoyl)piperazine-1-carbonyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-16-7-3-2-6-15(16)18(25)22-11-9-21(10-12-22)17(24)14-5-4-8-23(13-14)19(20)26/h2-3,6-7,14H,4-5,8-13H2,1H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAERPRFICRWTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.